![molecular formula C22H28N6O2 B2422733 2-苄基-6-[3-(二甲氨基)丙基]-4,7,8-三甲基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 923454-85-7](/img/structure/B2422733.png)

2-苄基-6-[3-(二甲氨基)丙基]-4,7,8-三甲基嘌呤[7,8-a]咪唑-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

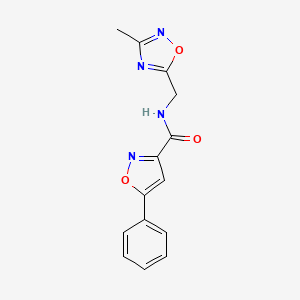

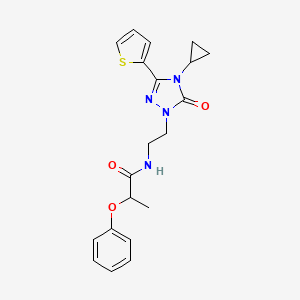

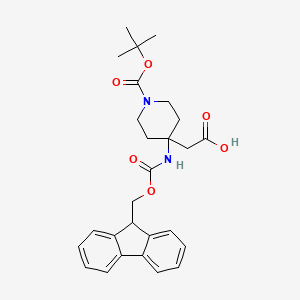

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of “2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is C22H28N6O2.科学研究应用

Synthesis of Imidazole-Based Molecules

Imidazole-based compounds are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . The synthesis of imidazole-based molecules under ultrasonic irradiation has emerged as a promising method for organic synthesis . This technique enhances reaction rates, improves yields, and reduces the use of hazardous solvents .

Green Chemistry

The synthesis of imidazole-based compounds under ultrasonic irradiation is a part of green chemistry . It provides a new strategy for the preparation of imidazole derivatives, demonstrating greater benefits over conventional methods .

Biochemistry

Imidazole-based compounds showcase a massive utility in biochemistry . They are constituents of several natural products such as histamine, nucleic acids, and some alkaloids .

Coordination Chemistry

Imidazole-based compounds exhibit many unique chemical and physical properties due to the specific framework and environmentally exciting rich electrons in the aromatic cycle . This makes them useful in coordination chemistry .

Material Science

Imidazole-based compounds are also used in material science . Their unique chemical and physical properties make them suitable for various applications in this field .

Pharmaceutical Chemistry

Imidazole-based compounds have vast biological and pharmacological activities including antibacterial, anticancer, antifungal, and analgesic . This indicates that imidazole derivatives could be promising small molecular drugs or lead compounds .

Industrial Applications

Imidazole-based compounds have various industrial applications . Their unique properties make them suitable for a wide range of uses in different industries .

Biocompatible Scaffolds

DBMP, a compound similar to “2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione”, can be used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . This has potential applications in biomedical and tissue engineering .

作用机制

Target of Action

The compound “2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” could potentially interact with various biological targets due to the presence of multiple functional groups. For instance, the imidazole ring is a common structural motif in many biologically active compounds and is known to interact with various enzymes and receptors .

Mode of Action

The compound could potentially interact with its targets through various mechanisms. For example, the dimethylamino group might participate in ionic interactions with negatively charged residues in the target proteins. The benzyl group could engage in hydrophobic interactions, contributing to the binding affinity of the compound .

Biochemical Pathways

Without specific information, it’s challenging to predict the exact biochemical pathways that this compound might affect. Compounds containing an imidazole ring have been reported to show a wide range of biological activities, suggesting that they might interact with multiple pathways .

未来方向

属性

IUPAC Name |

2-benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-15-16(2)28-18-19(23-21(28)26(15)13-9-12-24(3)4)25(5)22(30)27(20(18)29)14-17-10-7-6-8-11-17/h6-8,10-11H,9,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOUSWZSFCZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2422659.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2422664.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2422668.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2422671.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2422672.png)